

"Methyl 3-bromo-2-methylbenzoate" IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-bromo-2-methylbenzoate**

Cat. No.: **B137484**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-bromo-2-methylbenzoate**

Introduction

Methyl 3-bromo-2-methylbenzoate is an organic compound that serves as a valuable intermediate in organic synthesis.^[1] Its structure, featuring a substituted benzene ring with bromo, methyl, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

The IUPAC name for this compound is **methyl 3-bromo-2-methylbenzoate**.^{[2][3]}

Chemical and Physical Properties

The physical and chemical properties of **methyl 3-bromo-2-methylbenzoate** are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [3]
Molecular Weight	229.07 g/mol	[1] [3]
CAS Number	99548-54-6	[1] [3]
Appearance	White to yellow crystalline solid/lumps	[1] [3]
Melting Point	29-32°C	[1] [3]
Boiling Point	140°C at 21 mmHg	[1]
Density	1.433 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Chloroform	[1]
Storage	Store at room temperature or refrigerated (0-10°C) under an inert atmosphere. [1]	

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of **methyl 3-bromo-2-methylbenzoate**. The following table summarizes key spectroscopic information.

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 2.73 (s, 3H), 7.15 (t, J=8.0 Hz, 1H), 7.77 (dd, J=8.0 Hz, J=1.2 Hz, 1H), 7.94 (dd, J=8.0 Hz, J=1.2 Hz, 1H). (Note: This spectrum is for the parent carboxylic acid, 3-bromo-2-methylbenzoic acid, but provides the expected shifts for the aromatic and methyl protons.) [4]
InChI	InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
SMILES	CC1=C(C=CC=C1Br)C(=O)OC

Synthesis and Experimental Protocols

Methyl 3-bromo-2-methylbenzoate is typically synthesized from its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. Below are detailed experimental protocols for the synthesis of the parent acid and its subsequent esterification.

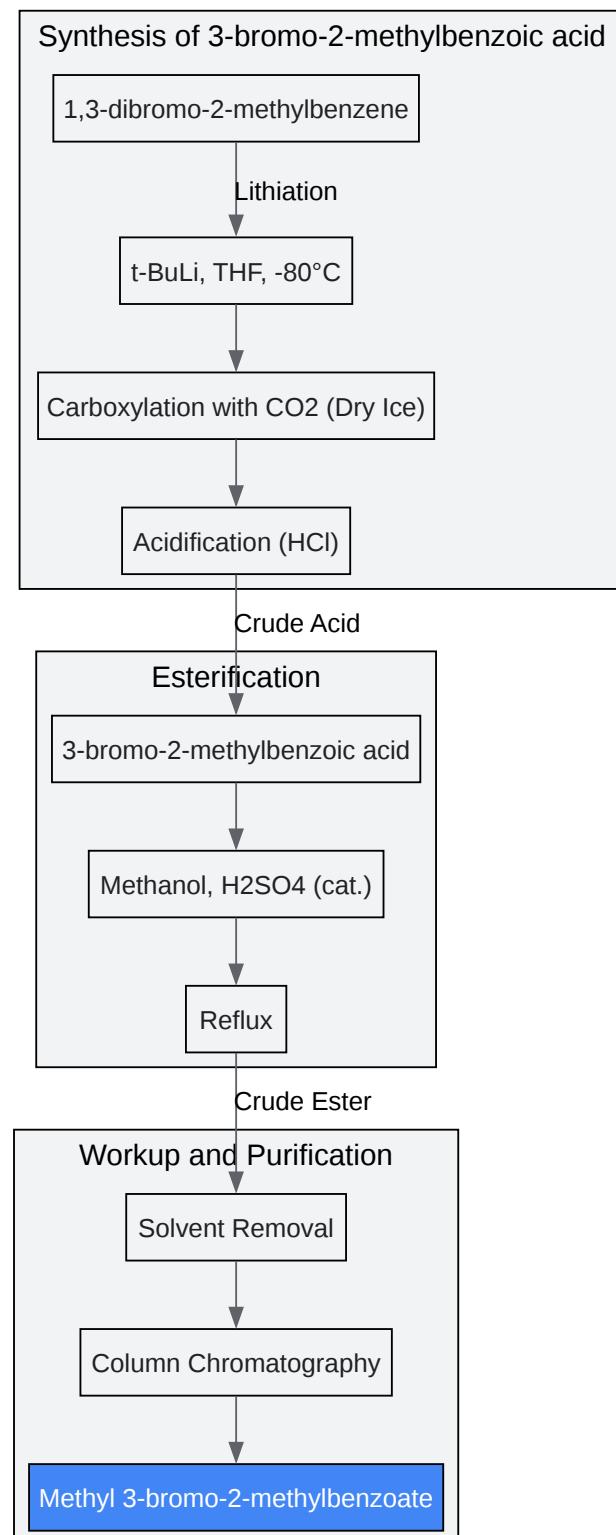
Synthesis of 3-bromo-2-methylbenzoic acid

This precursor can be synthesized via lithium-halogen exchange followed by carboxylation.

Protocol:

- An anhydrous solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared under an argon atmosphere.
- The reaction vessel is cooled to -80°C.
- tert-butyl lithium (t-BuLi, 1.5 M in pentane, 17 mL) is added slowly, maintaining the temperature at -80°C.
- The reaction mixture is stirred for 2 hours at a temperature between -76°C and -78°C.
- After stirring, the mixture is cooled again to below -80°C, and dry ice (solid CO₂) is added.
- The mixture is allowed to warm to room temperature naturally.
- The solvent is removed under reduced pressure.
- A 5% aqueous sodium hydroxide (NaOH) solution (40 mL) is added to the residue.
- The aqueous phase is washed with dichloromethane (CH₂Cl₂, 2 x 10 mL).
- The aqueous phase is then acidified to pH=1 with concentrated hydrochloric acid (HCl).
- The product is extracted with ethyl acetate (EtOAc, 2 x 100 mL).
- The combined organic phases are dried with anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 8:1 to 1:1) to yield 3-bromo-2-methylbenzoic acid.[4]


Esterification to Methyl 3-bromo-2-methylbenzoate

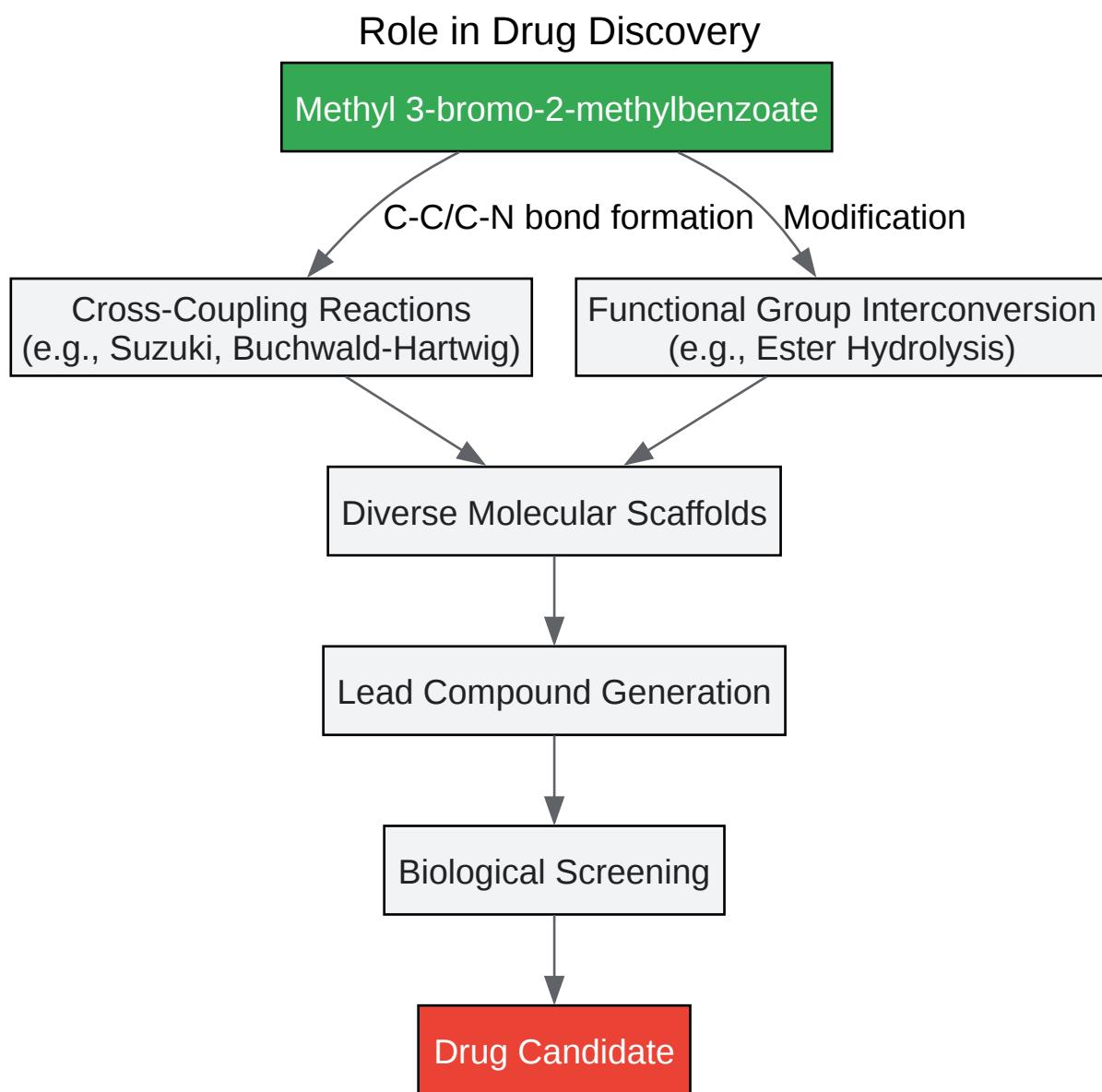
The carboxylic acid is converted to its methyl ester via acid-catalyzed esterification.

Protocol:

- 3-bromo-2-methylbenzoic acid is dissolved in methanol.
- A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added slowly. [5]
- The reaction mixture is heated to reflux (around 70°C if using thionyl chloride) and stirred for several hours (e.g., 3 hours).[5]
- Upon completion, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified, typically by silica gel column chromatography, to afford pure **methyl 3-bromo-2-methylbenzoate**.[5]

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Methyl 3-bromo-2-methylbenzoate**.

Applications in Research and Drug Development

Methyl 3-bromo-2-methylbenzoate is primarily utilized as an intermediate in organic synthesis.^[6] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

- Pharmaceutical Synthesis: The compound serves as a building block in the synthesis of pharmaceutical ingredients.^[6] The bromo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, which is a common strategy in drug discovery for creating libraries of novel compounds.
- Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor for new pesticides and herbicides.
- Material Science: The structural motif present in **methyl 3-bromo-2-methylbenzoate** can be incorporated into the synthesis of specialty polymers and other advanced materials.

The logical relationship for its application in drug discovery is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Logical flow of using the title compound in drug discovery.

Safety and Handling

Methyl 3-bromo-2-methylbenzoate is an irritant. It is known to cause skin and eye irritation.^[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. It may be sensitive to air and should be stored under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]
- 2. Methyl 3-bromo-2-methylbenzoate | 99548-54-6 [sigmaaldrich.com]
- 3. Methyl 3-Bromo-2-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. ["Methyl 3-bromo-2-methylbenzoate" IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137484#methyl-3-bromo-2-methylbenzoate-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com